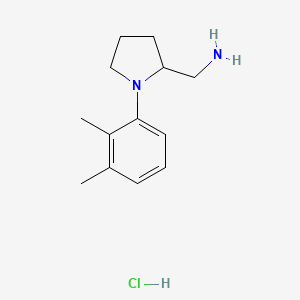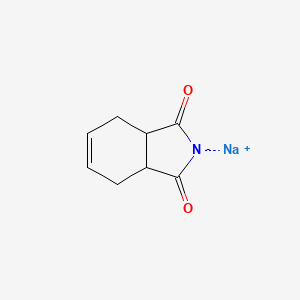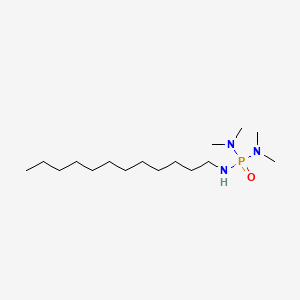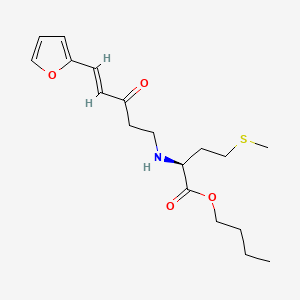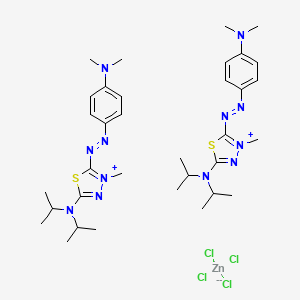
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Thiadiazolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azo Group: The azo group is usually introduced via a diazotization reaction followed by azo coupling.
Complexation with Zinc: Finally, the thiadiazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or azo groups.
Reduction: Reduction reactions can also occur, potentially converting the azo group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
Dye Chemistry: Due to the presence of the azo group, this compound may be used in the synthesis of dyes and pigments.
Catalysis: The zinc complex may have catalytic properties in organic reactions.
Biology and Medicine
Biological Probes: The compound could be used as a fluorescent probe in biological studies due to its potential chromophoric properties.
Pharmaceuticals: There may be potential for use in drug development, particularly if the compound exhibits biological activity.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action would depend on the specific application. For example, as a dye, the compound would interact with substrates through its chromophoric groups. In biological systems, it might interact with proteins or nucleic acids through its amino and azo groups, potentially affecting their function.
類似化合物との比較
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye chemistry.
Thiadiazoles: Compounds with a thiadiazole core, used in various chemical applications.
Zinc Complexes: Other zinc-containing compounds used in catalysis and materials science.
特性
CAS番号 |
81921-77-9 |
|---|---|
分子式 |
C34H54Cl4N12S2Zn |
分子量 |
902.2 g/mol |
IUPAC名 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
JNLUABNCEMVGSQ-UHFFFAOYSA-J |
正規SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


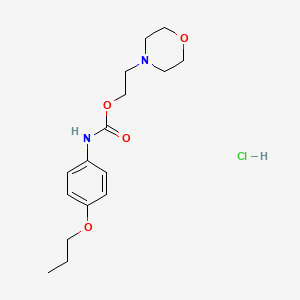

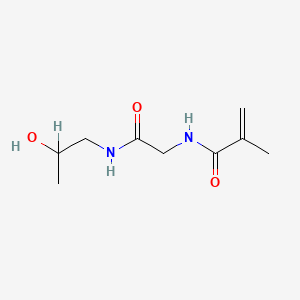
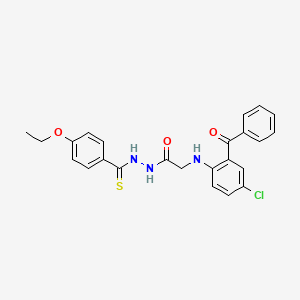
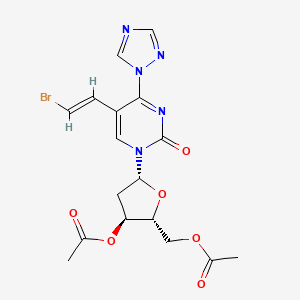

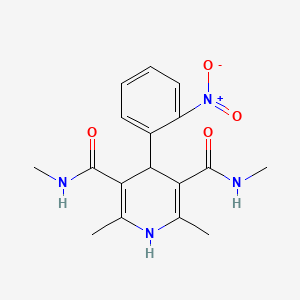

![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
